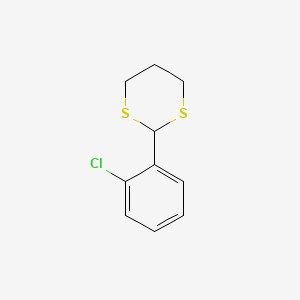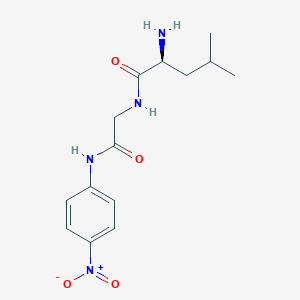![molecular formula C11H14N4O B14469938 2-[(1e)-3-Methyl-3-(prop-2-en-1-yl)triaz-1-en-1-yl]benzamide CAS No. 67013-00-7](/img/structure/B14469938.png)
2-[(1e)-3-Methyl-3-(prop-2-en-1-yl)triaz-1-en-1-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1E)-3-Methyl-3-(prop-2-en-1-yl)triaz-1-en-1-yl]benzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzamide group attached to a triazene moiety, which is further substituted with a methyl and a prop-2-en-1-yl group. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-3-Methyl-3-(prop-2-en-1-yl)triaz-1-en-1-yl]benzamide typically involves the reaction of benzoyl chloride with 3-methyl-3-(prop-2-en-1-yl)triaz-1-en-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Advanced purification techniques, including high-performance liquid chromatography (HPLC), may be employed to achieve high purity levels suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1E)-3-Methyl-3-(prop-2-en-1-yl)triaz-1-en-1-yl]benzamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazene moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzamides or triazenes.
Wissenschaftliche Forschungsanwendungen
2-[(1E)-3-Methyl-3-(prop-2-en-1-yl)triaz-1-en-1-yl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-[(1E)-3-Methyl-3-(prop-2-en-1-yl)triaz-1-en-1-yl]benzamide involves its interaction with specific molecular targets and pathways. The triazene moiety can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzamide group may also contribute to its binding affinity to certain enzymes or receptors, modulating their activity and resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(1E)-3,3-Di(prop-2-en-1-yl)triaz-1-en-1-yl]benzamide
- (E)-1-Methyl-3-(prop-1-en-1-yl)trisulfane
- 2-methyl-prop-2-en-1-ol
Uniqueness
2-[(1E)-3-Methyl-3-(prop-2-en-1-yl)triaz-1-en-1-yl]benzamide stands out due to its specific substitution pattern on the triazene moiety, which imparts unique reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
67013-00-7 |
|---|---|
Molekularformel |
C11H14N4O |
Molekulargewicht |
218.26 g/mol |
IUPAC-Name |
2-[[methyl(prop-2-enyl)amino]diazenyl]benzamide |
InChI |
InChI=1S/C11H14N4O/c1-3-8-15(2)14-13-10-7-5-4-6-9(10)11(12)16/h3-7H,1,8H2,2H3,(H2,12,16) |
InChI-Schlüssel |
ZZNRLEDQDUQGTL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC=C)N=NC1=CC=CC=C1C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


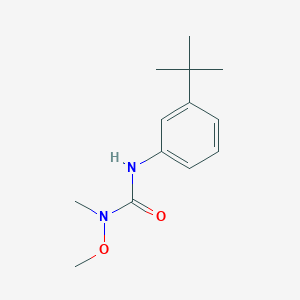
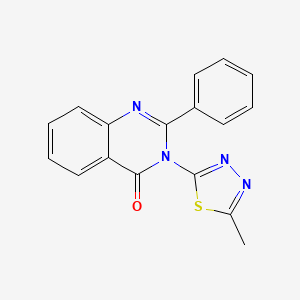
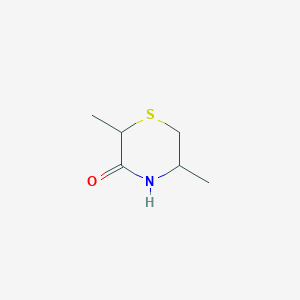
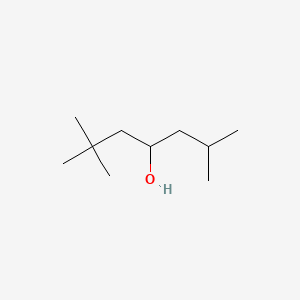
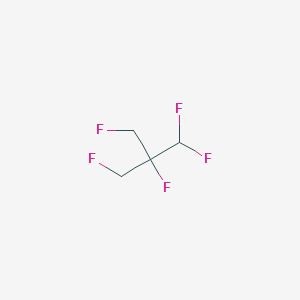
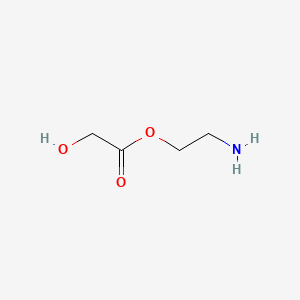
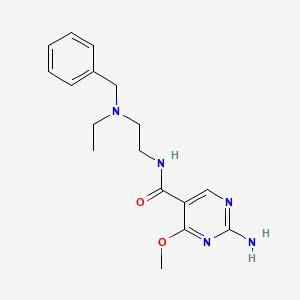
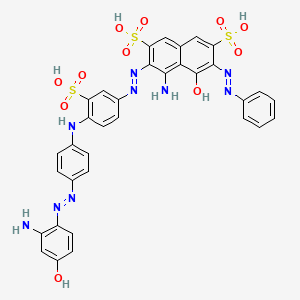
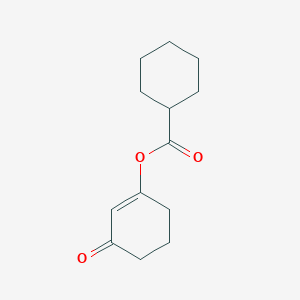

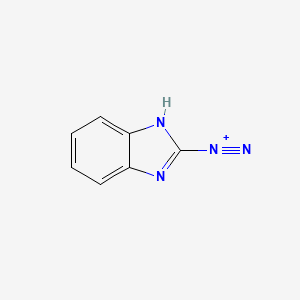
![zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;tetrachloride](/img/structure/B14469925.png)
